2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole
Overview
Description
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole typically involves the introduction of the difluoromethyl group into the benzimidazole core. One common method is the late-stage difluoromethylation of benzimidazole derivatives. This can be achieved using difluoromethylation reagents such as difluoromethyltriphenylphosphonium bromide under visible light-induced radical conditions . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while reduction could produce difluoromethylated benzimidazole alcohols or amines.
Scientific Research Applications
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure can enhance its biological activity, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: Another fluorinated imidazole derivative with applications in lithium battery technology.
2-(Trifluoromethyl)-1H-benzo[d]imidazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
Uniqueness
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole is unique due to the presence of both a difluoromethyl group and a methoxy group on the benzimidazole core. This combination can result in distinct chemical reactivity and biological activity compared to other fluorinated benzimidazoles .
Properties
IUPAC Name |
2-(difluoromethyl)-6-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-14-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYCXXOUHKKMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734757 | |
Record name | 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939773-89-4 | |
Record name | 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.